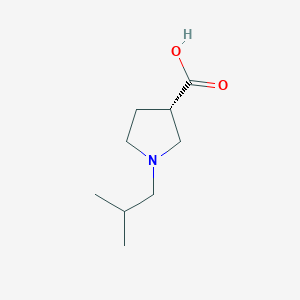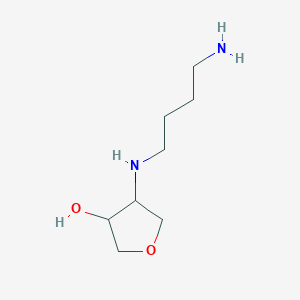![molecular formula C15H10ClNO2S B12938139 [(3-Chloroacridin-9-yl)sulfanyl]acetic acid CAS No. 112759-00-9](/img/structure/B12938139.png)
[(3-Chloroacridin-9-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloroacridin-9-yl)thio)acetic acid is an organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro-substituted acridine moiety linked to a thioacetic acid group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloroacridin-9-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroacridine, which is commercially available or can be synthesized from acridine through chlorination.
Thioether Formation: The 3-chloroacridine is reacted with thioglycolic acid under basic conditions to form the thioether linkage. This step involves the nucleophilic substitution of the chlorine atom by the thiol group of thioglycolic acid.
Acidification: The resulting intermediate is then acidified to yield 2-((3-Chloroacridin-9-yl)thio)acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Chloroacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acridine ring can be reduced under specific conditions to form dihydroacridine derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroacridine derivatives.
Substitution: Aminoacridine, thioacridine derivatives.
Aplicaciones Científicas De Investigación
2-((3-Chloroacridin-9-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of acridine derivatives.
Medicine: Explored for its potential therapeutic applications, particularly in targeting DNA and RNA.
Industry: Utilized in the development of dyes and pigments due to the chromophoric properties of the acridine ring.
Mecanismo De Acción
The mechanism of action of 2-((3-Chloroacridin-9-yl)thio)acetic acid involves its interaction with biological macromolecules:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound may inhibit enzymes involved in nucleic acid metabolism.
Reactive Oxygen Species (ROS) Generation: The thioacetic acid group can generate reactive oxygen species, leading to oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
2-((3-Chloroacridin-9-yl)thio)acetic acid is unique due to its combination of a chloro-substituted acridine ring and a thioacetic acid group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives.
Propiedades
Número CAS |
112759-00-9 |
|---|---|
Fórmula molecular |
C15H10ClNO2S |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
2-(3-chloroacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-9-5-6-11-13(7-9)17-12-4-2-1-3-10(12)15(11)20-8-14(18)19/h1-7H,8H2,(H,18,19) |
Clave InChI |
CBNPSLGLKCPWFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Fluoromethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12938068.png)

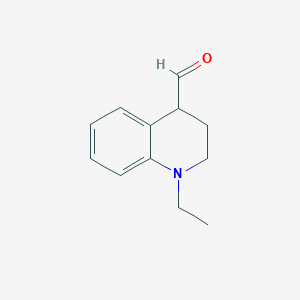
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
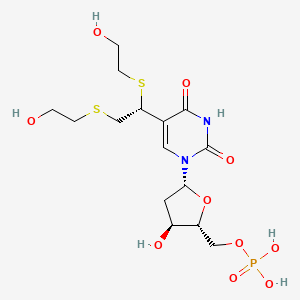
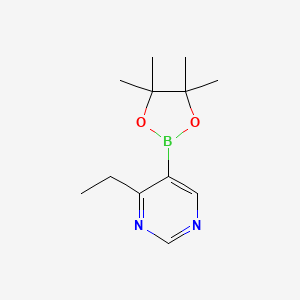
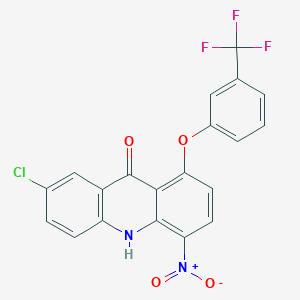
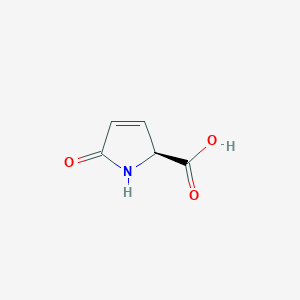
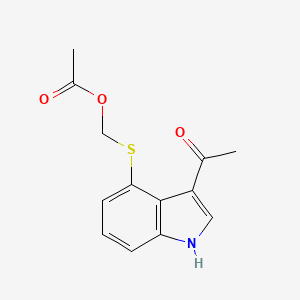

![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
